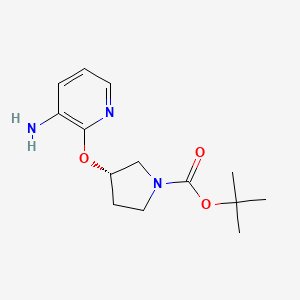

![molecular formula C21H17F3N6O4 B2894881 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 896677-99-9](/img/structure/B2894881.png)

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

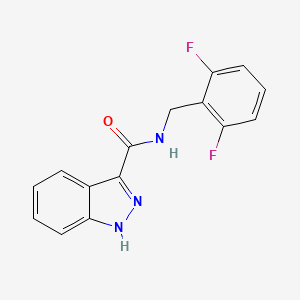

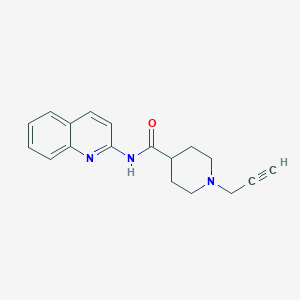

The compound “2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates . This reaction produces carbodiimides, which then react with hydrazine to selectively yield 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been confirmed through 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies have also been performed to rationalize the potency of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include aza-Wittig reactions and reactions with hydrazine . These reactions lead to the formation of 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound has been involved in studies exploring the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showcasing its relevance in medicinal chemistry. These compounds, including variations like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were prepared through complex chemical reactions involving arylamidines and sodium ethyl formylacetate, among other reagents, highlighting the compound's utility in developing mediator release inhibitors (Medwid et al., 1990).

Another application includes its role in radiosynthesis for imaging purposes, such as in the production of selective radioligands for PET imaging. This demonstrates the compound's importance in biochemical research, particularly in studying the translocator protein (18 kDa) with PET imaging techniques (Dollé et al., 2008).

Chemical Structure Exploration

- Research on rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction sheds light on the compound's chemical flexibility and the potential for creating new derivatives through structural modification. This kind of study is crucial for understanding the chemical behavior and potential applications of such compounds in various scientific domains (Lashmanova et al., 2019).

Potential Biological Applications

- The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones by condensation reactions highlights the compound's relevance in creating biologically active molecules. These reactions and the resulting products are significant for pharmaceutical research and development, offering insights into new therapeutic agents (Astakhov et al., 2014).

Mecanismo De Acción

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a ubiquitin-specific protease

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown to inhibit usp28, which suggests that this compound might interact with its targets by binding to the active site and inhibiting the enzyme’s activity .

Biochemical Pathways

Given the potential inhibition of usp28, it’s plausible that this compound could affect pathways related to protein degradation and cell cycle regulation .

Result of Action

If this compound does indeed inhibit usp28, it could potentially lead to the accumulation of ubiquitinated proteins and affect cell cycle progression .

Propiedades

IUPAC Name |

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N6O4/c1-2-33-15-9-5-14(6-10-15)30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-13-3-7-16(8-4-13)34-21(22,23)24/h3-10,12H,2,11H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAWMOMCQRDPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)